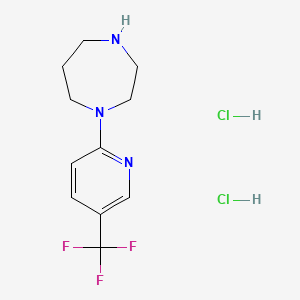

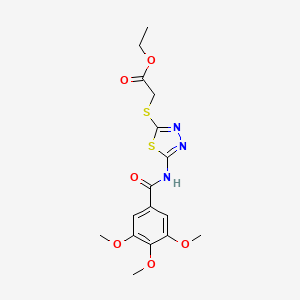

1-(5-(三氟甲基)吡啶-2-基)-1,4-二氮杂环己烷二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of diazepine derivatives is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of 5,6-dihydrodipyrrolo[1,2-d;2',1'-g][1,4]diazepin-11-one was achieved through an electrophilic substitution–decarbonylation process starting from 1,2-di(pyrrol-1-yl)ethane. This process yielded a compound that was found to be unreactive to electrophiles but could be deoxygenated with lithium aluminium hydride . This information suggests that the synthesis of diazepine derivatives can involve unexpected pathways and that their reactivity can be influenced by the specific substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of diazepine derivatives can exhibit varying degrees of conjugation and planarity, which can affect their chemical properties. For example, NMR spectroscopic and X-ray crystal structure analyses revealed that a compound with a seven-membered diazepine ring showed greater conjugation despite being less planar compared to a related compound with a six-membered ring . This implies that the molecular structure of "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" would likely influence its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactions involving diazepine derivatives can lead to various products depending on the reactants and conditions used. For instance, the reaction of 1,1-di(pyrrol-1-yl)methane with triphosgene resulted in the formation of dipyrrolo[1,2-c;2',1'-f]pyrimidin-10-one, while the use of thiophosgene did not yield cyclization products but instead gave O-methyl thioesters . This suggests that "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" might also undergo diverse reactions leading to a variety of products, depending on the specific reactants and catalysts used.

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can be deduced from their molecular structures. For example, the X-ray analysis of 4,5-dihydro1,8-diphenyl-3H-pyrrolo[1,2-d][1,4]diazepine and its protonated form revealed two distinct delocalized systems, which can have implications for their reactivity and stability . Additionally, the synthesis of optically active hybrid compounds containing benzodiazepine and dihydropyridine units without racemization indicates that the stereochemistry of such compounds is stable under certain conditions . These findings can be extrapolated to suggest that "1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride" may also exhibit specific physical and chemical properties that are influenced by its stereochemistry and delocalized electronic system.

科学研究应用

生物学上重要的化合物收敛合成

- Jiang 等人 (2017) 的一项研究重点介绍了三取代的六氢咪唑并[1,2-a]吡啶和 1,4-二氮杂环己烷衍生物的合成,表明此类化合物在生物应用中的潜力。

与铁(II)络合

- Schmidt 等人 (2013) 的研究探索了使用 1,4-二氮杂环己烷衍生物合成铁(II)配合物,展示了在配位化学中的应用。

二氮杂菲的结构研究

- Núñez Alonso 等人 (2020) 对二氮杂菲衍生物进行了结构研究,提供了对其化学性质和潜在应用的见解。

生物活性化合物的合成

- Lee 等人 (2014) 关于多组分环加成反应形成 1,4-二氮杂环己烷化合物的研究强调了它们在合成生物活性分子的重要性。

催化烷烃羟基化

- Sankaralingam 等人 (2017) 的一项研究,涉及带有 1,4-二氮杂环己烷配体的镍(II)配合物,重点介绍了它们在催化烷烃氧化中的应用,展示了它们在催化中的潜力。

配位化合物合成

- Morgan 等人 (1983) 研究了用二氮杂环己烷胺醇制备配位化合物,为配位化学领域做出了贡献。

三氟甲基化吡啶的合成

- Tyvorskii 等人 (2001) 关于 5-烷基-4-氨基-2-(三氟甲基)吡啶合成的研究提供了一个使用类似化学方法创建三氟甲基化化合物的示例。

1,4-二氮杂环的合成

- Nalikezhathu 等人 (2023) 报道了 1,4-二氮杂环的合成,展示了二氮杂环己烷衍生物在合成化学中的广泛应用。

安全和危害

The compound has been classified with the hazard statements H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P338) .

未来方向

Trifluoromethylpyridine (TFMP) derivatives, which include this compound, have found significant applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

属性

IUPAC Name |

1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;;/h2-3,8,15H,1,4-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDCOEGXWJZGKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3005345.png)

![5-(furan-2-yl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B3005348.png)

![8-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B3005351.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B3005352.png)

![Ethyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B3005357.png)

![6-(tert-butyl)-2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3005358.png)

![1-[2-(2,6-Dimethylphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B3005361.png)